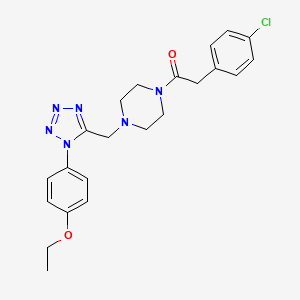![molecular formula C18H18N2O3S B2372322 5-[(E)-(dimethylamino)methylidene]-3-(4-phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione CAS No. 1164505-00-3](/img/structure/B2372322.png)
5-[(E)-(dimethylamino)methylidene]-3-(4-phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-[(E)-(dimethylamino)methylidene]-3-(4-phenoxyphenyl)-1lambda4,3-thiazolane-1,4-dione is a notable molecule in the field of medicinal chemistry and organic synthesis. Known for its unique chemical structure and diverse range of potential applications, this compound combines a thiazolidine core with phenoxyphenyl and dimethylaminomethylidene substituents. Its structural complexity provides the foundation for a wide array of chemical reactions and interactions, making it a subject of interest for researchers across multiple scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 5-[(E)-(dimethylamino)methylidene]-3-(4-phenoxyphenyl)-1lambda4,3-thiazolane-1,4-dione generally involves multistep synthesis, starting with readily available precursors. A common route includes the condensation of 4-phenoxybenzaldehyde with thiazolidine-1,4-dione under acidic or basic conditions to form an intermediate. Subsequent reactions involve the introduction of the dimethylaminomethylidene moiety, typically through Mannich-type reactions using dimethylamine and formaldehyde derivatives. Optimal reaction conditions often include temperature control, solvent choice (e.g., ethanol or acetonitrile), and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound may employ flow chemistry techniques to scale up the synthetic process efficiently. These methods leverage continuous flow reactors to improve reaction efficiency, safety, and product consistency. Key parameters include the precise control of reactant concentrations, temperature, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group may be susceptible to oxidation under specific conditions, forming phenol derivatives.
Reduction: The double bond in the dimethylaminomethylidene moiety can be reduced using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminomethylidene group, allowing for functional group modifications.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Various nucleophiles such as alkyl halides or amines in polar solvents like dimethyl sulfoxide (DMSO).
Major Products: The major products from these reactions include phenol derivatives, reduced amine compounds, and substituted thiazolidine derivatives, each offering different functional properties for further applications.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, this compound serves as a versatile intermediate for constructing more complex molecules. Its unique structure provides multiple reactive sites, making it valuable for designing new synthetic pathways.
Biology: In biological research, its potential as a pharmacophore is explored for developing new drugs. Its structural framework can interact with various biological targets, offering possibilities for therapeutic applications.
Medicine: Medical research investigates its potential in drug development, particularly for its antibacterial, antifungal, and anticancer properties. The combination of the thiazolidine ring and phenoxyphenyl groups contributes to its bioactivity.
Industry: In industrial applications, it may be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 5-[(E)-(dimethylamino)methylidene]-3-(4-phenoxyphenyl)-1lambda4,3-thiazolane-1,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its thiazolidine ring can mimic natural substrates, inhibiting enzyme activity. The phenoxyphenyl group can enhance binding affinity to specific receptors, modulating cellular pathways. These interactions can disrupt essential biological processes in pathogens or cancer cells, leading to their inhibition or death.
Comparaison Avec Des Composés Similaires
Similar compounds include other thiazolidine derivatives and phenoxyphenyl-containing molecules. While these compounds share structural elements, 5-[(E)-(dimethylamino)methylidene]-3-(4-phenoxyphenyl)-1lambda4,3-thiazolane-1,4-dione stands out due to its specific combination of functional groups, providing a unique balance of reactivity and stability. Other compounds may lack the same level of bioactivity or synthetic versatility, highlighting the uniqueness of this particular molecule.
Propriétés
IUPAC Name |
(5E)-5-(dimethylaminomethylidene)-1-oxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-19(2)12-17-18(21)20(13-24(17)22)14-8-10-16(11-9-14)23-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3/b17-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFVJZYOCRCULL-SFQUDFHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)N(CS1=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\C(=O)N(CS1=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(cyclohexyl)methyl]-2-(1-ethyl-1H-indol-3-yl)acetamide](/img/structure/B2372240.png)

![N2,N4'-di-tert-butyl-4-methoxy-[1,1'-biphenyl]-2,4'-disulfonamide](/img/structure/B2372243.png)




![tert-Butyl 3-amino-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2372249.png)


![N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide](/img/structure/B2372254.png)
![2-amino-4-(4-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2372260.png)
![3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(methylthio)benzyl)propanamide](/img/new.no-structure.jpg)
